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Compound Name: N-Fmoc-4-piperidinepropionic acid

Cat. No.: B115599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Fmoc-4-piperidinepropionic acid (CAS No. 154938-68-8) is a key building block in the field

of peptide synthesis and medicinal chemistry.[1][2] As a derivative of piperidine, it serves as a

valuable scaffold in the design of peptidomimetics and other complex organic molecules. Its

utility is significantly enhanced by the presence of the N-α-9-fluorenylmethoxycarbonyl (Fmoc)

protecting group, which is central to modern solid-phase peptide synthesis (SPPS).[2] The

Fmoc group provides stable protection under acidic conditions while allowing for facile

deprotection under mild basic conditions, a principle of orthogonality that is fundamental to the

synthesis of complex peptides.[3]

This technical guide provides an in-depth overview of the known chemical and physical

properties of N-Fmoc-4-piperidinepropionic acid, detailed experimental protocols for its

characterization, and workflows for its application.

Physicochemical and Spectroscopic Properties
The fundamental properties of N-Fmoc-4-piperidinepropionic acid are summarized below.

These data are critical for handling, storage, and application of the compound in a research

setting.

Physical and Chemical Data
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Property Value Reference(s)

CAS Number 154938-68-8 [1][2][4]

Molecular Formula C₂₃H₂₅NO₄ [1][2]

Molecular Weight 379.46 g/mol [2]

Appearance White powder [2]

Melting Point 113-119 °C [2]

Purity
≥ 98% (as determined by

HPLC)
[2]

Storage Conditions 0-8 °C [2]

Solubility Data
Experimentally determined quantitative solubility data for N-Fmoc-4-piperidinepropionic acid
in various solvents is not readily available in published literature. However, based on the

general solubility of Fmoc-protected amino acids, a qualitative solubility profile can be inferred.

[5][6][7]
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Solvent Expected Solubility Rationale

N,N-Dimethylformamide (DMF) Soluble

A standard and effective

solvent for Fmoc-amino acids

and peptide synthesis.[5]

N-Methyl-2-pyrrolidone (NMP) Soluble

A highly polar aprotic solvent

known to efficiently solvate

peptide-resins and reagents.[5]

Dimethyl Sulfoxide (DMSO) Soluble

A strong polar aprotic solvent

capable of dissolving a wide

range of organic compounds.

[6]

Dichloromethane (DCM) Moderately Soluble

Often used in peptide

synthesis, though complete

dissolution may sometimes

require a co-solvent like DMF.

[6]

Methanol, Ethanol
Sparingly to Moderately

Soluble

Polar protic solvents in which

many Fmoc-amino acids

exhibit some degree of

solubility.[6]

Water Insoluble

The large, nonpolar Fmoc

group and piperidine ring

render the molecule largely

hydrophobic.

Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of N-
Fmoc-4-piperidinepropionic acid. While specific, high-resolution spectra are often

proprietary, characteristic signals can be predicted based on the molecular structure.
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Technique Expected Characteristic Signals

¹H NMR

Signals corresponding to the aromatic protons

of the Fmoc group (approx. 7.2-7.9 ppm), the

CH and CH₂ protons of the fluorenyl group

(approx. 4.2-4.5 ppm), protons on the piperidine

ring, and the propionic acid side chain.[8][9]

¹³C NMR

Carbon signals for the Fmoc group (aromatic,

CH, CH₂), the piperidine ring carbons, the

carboxylic acid carbon, and the propionic acid

side chain carbons.[10][11]

FT-IR (cm⁻¹)

Broad O-H stretch from the carboxylic acid

(approx. 2500-3300 cm⁻¹), sharp C=O stretch

from the carboxylic acid and urethane of the

Fmoc group (approx. 1650-1750 cm⁻¹), C-H

stretches (aromatic and aliphatic, approx. 2850-

3100 cm⁻¹), and characteristic aromatic C=C

bands (approx. 1450-1600 cm⁻¹).[12][13][14]

[15]

Mass Spectrometry (ESI-MS)

Expected [M+H]⁺ ion at m/z ≈ 380.47 and/or [M-

H]⁻ ion at m/z ≈ 378.45. Common fragmentation

includes the loss of the Fmoc group.[16][17][18]

Chemical Reactivity and Stability
The chemical behavior of N-Fmoc-4-piperidinepropionic acid is dominated by the reactivity

of the Fmoc protecting group.

Base Lability: The Fmoc group is readily cleaved by treatment with a mild base, typically a

20% solution of piperidine in DMF.[3][19] The reaction proceeds via a β-elimination

mechanism, yielding dibenzofulvene, carbon dioxide, and the free secondary amine of the

piperidine ring.[3] The dibenzofulvene intermediate is trapped by piperidine to form a stable

adduct, which prevents side reactions.[19]
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Acid Stability: The compound is stable to acidic conditions, such as those used for the

cleavage of Boc (tert-butyloxycarbonyl) protecting groups (e.g., trifluoroacetic acid, TFA).

This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols
The following sections provide generalized methodologies for the characterization of N-Fmoc-
4-piperidinepropionic acid.

Determination of Equilibrium Solubility (Shake-Flask
Method)
This protocol determines the thermodynamic equilibrium solubility of the compound in a given

solvent.

Preparation: Add an excess amount of solid N-Fmoc-4-piperidinepropionic acid to a vial

containing a known volume of the solvent of interest (e.g., DMF, DMSO). The presence of

undissolved solid is crucial.

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature

(e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved

solid.

Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm

syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a

validated analytical method, such as HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve 5-10 mg of N-Fmoc-4-piperidinepropionic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

mm NMR tube.
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Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical

parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a

wider spectral width and a longer relaxation delay may be necessary.

Data Acquisition: Acquire the Free Induction Decay (FID) data.

Processing: Perform a Fourier transform on the FID data, followed by phase and baseline

correction, to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane

(TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of the compound using FT-IR, typically with an Attenuated

Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the empty, clean ATR crystal.

Sample Application: Place a small amount of the solid N-Fmoc-4-piperidinepropionic acid
powder directly onto the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Data Analysis: The instrument software will generate a transmittance or absorbance

spectrum. Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule.

Mass Spectrometry (MS)
This protocol provides a general method for molecular weight confirmation using Electrospray

Ionization (ESI).

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a

suitable solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a

low flow rate.
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Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to

the formation of gas-phase ions.

Analysis: Analyze the ions in either positive or negative ion mode to detect the protonated

molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution

instruments can be used to confirm the elemental composition.

Workflows and Processes
The following diagrams illustrate key workflows involving N-Fmoc-4-piperidinepropionic acid.

Physicochemical Characterization Workflow

N-Fmoc-4-piperidinepropionic
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Caption: Workflow for the physicochemical characterization of the compound.
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Fmoc Deprotection Logical Flow
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Caption: Logical flow of the Fmoc group removal process.
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Peptide Coupling Experimental Workflow
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Caption: Experimental workflow for peptide coupling using the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b115599#what-are-the-chemical-properties-of-n-fmoc-
4-piperidinepropionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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